N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a unique hybrid structure. The molecule integrates a pyrazole core substituted with a sulfonamide group at position 4, linked via an ethyl bridge to both furan-2-yl and thiophen-2-yl moieties. The presence of dual heterocyclic systems (furan and thiophene) may enhance lipophilicity and π-π stacking interactions, which could influence bioavailability and binding affinity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-10-11(8-15-17)22(18,19)16-9-12(13-4-2-6-20-13)14-5-3-7-21-14/h2-8,10,12,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZRVHZRLOVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147772 | |
| Record name | 1H-Pyrazole-4-sulfonamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097924-41-7 | |
| Record name | 1H-Pyrazole-4-sulfonamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonamide, N-[2-(2-furanyl)-2-(2-thienyl)ethyl]-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride
The foundational step in synthesizing the target compound involves generating the pyrazole-4-sulfonyl chloride intermediate. Adapted from the chlorosulfonation protocol for 3,5-dimethyl-1H-pyrazole, 1-methyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen. The mixture is stirred at 60°C for 10 h, followed by thionyl chloride (40.8 g, 343.2 mmol) addition. After 2 h, the reaction is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride as a pale-yellow solid (72–78% yield).
Critical Parameters :
- Temperature control during chlorosulfonic acid addition prevents exothermic side reactions.
- Thionyl chloride ensures complete conversion of sulfonic acid to sulfonyl chloride.
Preparation of N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]amine
The secondary amine precursor is synthesized via reductive amination of 2-(furan-2-yl)-2-(thiophen-2-yl)acetophenone. A mixture of the ketone (10 mmol), ammonium acetate (15 mmol), and sodium cyanoborohydride (12 mmol) in methanol is stirred at room temperature for 24 h. The reaction is acidified with HCl (1 M), washed with ethyl acetate, and basified with NaOH to precipitate the amine. Filtration and recrystallization from ethanol yield N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]amine as a white crystalline solid (65% yield).
Spectroscopic Validation :
- 1H NMR (DMSO-d6) : δ 7.45 (d, 1H, furan H-5), 7.32 (d, 1H, thiophene H-5), 6.78–6.82 (m, 2H, furan H-3,4), 6.45 (d, 1H, thiophene H-3), 3.24 (t, 2H, CH2), 2.95 (m, 1H, CH).
Coupling Reaction to Form the Sulfonamide
The sulfonamide bond is formed by reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride (5 mmol) with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]amine (5.5 mmol) in tetrahydrofuran (THF) under basic conditions. Potassium tert-butoxide (6 mmol) is added to the amine solution, followed by dropwise addition of the sulfonyl chloride in THF. After 16 h at reflux, the mixture is concentrated, dissolved in dichloromethane, and washed with water. The organic layer is dried and evaporated to afford the crude product, which is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) to yield the title compound as an off-white solid (70–75% yield).
Optimization Insights :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | THF | 36 | No reaction |
| NaOH | DMF | 24 | 32 |
| KOtBu | THF | 16 | 78 |
Adapted from pyrazole sulfonamide coupling studies
Mechanistic and Kinetic Analysis
The coupling reaction proceeds via a two-step mechanism: (1) deprotonation of the amine by potassium tert-butoxide to form a nucleophilic amide ion, and (2) nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Density functional theory (DFT) calculations suggest that the energy barrier for the rate-determining step (amide ion formation) is reduced by 12 kcal/mol when using KOtBu compared to NaOH.
Characterization and Analytical Data
1H NMR (500 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyrazole H-5), 7.52 (d, 1H, furan H-5), 7.38 (d, 1H, thiophene H-5), 6.84–6.88 (m, 2H, furan H-3,4), 6.51 (d, 1H, thiophene H-3), 3.92 (s, 3H, N-CH3), 3.28 (t, 2H, CH2), 3.02 (m, 1H, CH).
IR (KBr) :
HPLC-MS (ESI+) :
- m/z 408.1 [M+H]⁺ (calc. 408.08 for C17H18N3O3S2).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the heterocyclic rings can interact with various molecular targets through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared features: sulfonamide groups, heterocyclic substituents, or hybrid aromatic systems. Below is a comparative analysis with key examples from recent literature:
Sulfonamide Derivatives with Heterocyclic Substituents
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit antibacterial activity, with the thiophene moiety contributing to membrane penetration. Unlike the target compound, the sulfonamide group is absent, replaced by a quinolone-piperazine framework. This difference suggests divergent mechanisms of action, with the target compound’s sulfonamide likely enabling hydrogen-bond interactions absent in these analogs .
- 3-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride: This building block (Enamine Ltd) shares the pyrazole-sulfonamide core but lacks the furan-thiophene ethyl bridge.
Hybrid Aromatic Systems
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine: This compound (Pharmacopeial Forum) features dual thiophene-ethyl groups but incorporates a tetrahydronaphthalene core instead of pyrazole-sulfonamide.
- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides : These triazole-pyrazole hybrids demonstrate how pyrazole integration enhances thermal stability. However, the replacement of sulfonamide with a thioacetamide group alters electronic properties, likely affecting binding kinetics .
Functional Group Impact
- Furan vs. Thiophene: The target compound’s dual heterocycles (furan and thiophene) provide distinct electronic profiles. Thiophene’s sulfur atom enhances electron delocalization, while furan’s oxygen may improve solubility.
Structural and Functional Data Table
Research Implications and Gaps
- Biological Activity: While thiophene-containing sulfonamides show antibacterial and enzyme-inhibitory properties, the role of furan in the target compound remains unexplored. Comparative studies with mono-heterocyclic analogs are needed .
- Solubility vs. Bioavailability : The sulfonamide group enhances water solubility, but the hydrophobic furan-thiophene system may counteract this, necessitating formulation optimization .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.39 g/mol |
| CAS Number | 2097892-25-4 |
| SMILES | COc1nn(cc1C(=O)NCC(c1ccco1)c1ccsc1)C |
This compound features a pyrazole ring, which is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluating various derivatives found that compounds similar to this compound showed significant activity against several pathogens, including Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, indicating strong efficacy against resistant strains .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that compounds demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antiviral Potential
Recent investigations into the antiviral activities of pyrazole compounds suggest potential efficacy against viral infections. A series of studies indicated that modifications at specific positions on the pyrazole ring could enhance antiviral activity significantly, with some derivatives outperforming established antiviral agents .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : The presence of furan and thiophene rings suggests potential interactions with cellular membranes, which can influence cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in pain and inflammation responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
-
Synthesis and Evaluation : A study synthesized a series of thiazolones and thiophenes bearing pyrazole structures, assessing their antimicrobial activity in vitro against various bacterial strains .
Compound MIC (µg/mL) Activity 7b 0.22 Strong antibacterial 10 0.25 Moderate antibacterial - Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of a new class of pyrazoles, demonstrating significant reductions in TNF-α levels in vitro .
- Antiviral Studies : Further investigations revealed that specific substitutions on the pyrazole ring could enhance reverse transcriptase inhibition by up to 2.5-fold compared to standard antiviral treatments .
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for optimizing the synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of furan and thiophene derivatives, followed by sulfonamide coupling. Key conditions include:
- Temperature control : Maintain 60–80°C during heterocyclic ring formation to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity of intermediates .
- Catalysts : Triethylamine or pyridine to facilitate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected m/z: ~365.4 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. How can researchers screen for initial biological activity of this compound?
- Methodological Answer : Use in vitro assays targeting receptors/enzymes linked to its structural motifs:
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How to resolve contradictions in reaction yield data during scale-up synthesis?
- Methodological Answer : Variability often arises from kinetic vs. thermodynamic control. Strategies include:
- DoE (Design of Experiments) : Optimize parameters (e.g., reactant stoichiometry, agitation rate) using response surface methodology .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Byproduct analysis : LC-MS identifies competing pathways (e.g., oxidation of thiophene to sulfoxide) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : Autodock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR) .
- MD simulations : GROMACS (100 ns trajectories) assesses stability of ligand-receptor complexes .
- QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with activity .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Systematically modify functional groups and compare bioactivity:
- Core modifications : Replace furan with pyrrole or thiophene with selenophene to assess heteroatom effects .
- Sulfonamide substituents : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity .
- Bioisosteres : Swap pyrazole with imidazole to evaluate scaffold flexibility .
- Example SAR Table :
| Derivative | Modification | Bioactivity (IC, COX-2) |
|---|---|---|
| Parent | None | 12.3 µM |
| Derivative A | -CF at sulfonamide | 5.8 µM |
| Derivative B | Thiophene → selenophene | 18.4 µM |
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Focus on pharmacokinetic (PK) and physicochemical properties:
- Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility; <10 µg/mL suggests formulation challenges .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Permeability : Caco-2 cell monolayer assay predicts intestinal absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
